C8-Br vs. C6-Br: HIV-1 A128T Resistance Reversal
In a comprehensive structure-activity relationship study on quinoline-based ALLINIs, the 8‑Br‑substituted quinoline 16ba markedly outperformed its 6‑Br congener 17 against the clinically relevant A128T resistance mutant. Compound 16ba not only retained potency but actually improved its EC50 against A128T compared to wild-type, whereas the 6‑Br analog suffered a 34‑fold loss in activity [1]. This demonstrates that the C8‑bromine locus is structurally privileged for circumventing the A128T‐mediated resistance mechanism, a critical consideration for antiviral lead optimization.
| Evidence Dimension | Antiviral EC50 (μM) against HIV-1 IN A128T mutant vs. wild-type in a viral infectivity assay |
|---|---|
| Target Compound Data | EC50 (A128T) = 0.3 ± 0.1 μM; EC50 (WT) = 0.6 ± 0.1 μM [8‑Br‑4‑(4‑chlorophenyl)quinoline 16ba, direct analog of the target scaffold with C8‑Br and C6‑H] |
| Comparator Or Baseline | EC50 (A128T) = 10.2 ± 2.5 μM; EC50 (WT) = 0.3 ± 0.1 μM [6‑Br‑4‑(4‑chlorophenyl)quinoline 17, positionally isomeric analog with C6‑Br and C8‑H] |
| Quantified Difference | 34‑fold lower A128T EC50 for the 8‑Br analog (0.3 μM) vs. the 6‑Br analog (10.2 μM); the 8‑Br analog’s A128T EC50 is 2‑fold better than its own WT EC50, while the 6‑Br analog’s A128T EC50 is 34‑fold worse than its WT EC50. |
| Conditions | HeLa-derived TZM-bl reporter cell line infected with replication-competent HIV-1 (pNL4-3) carrying WT or A128T IN; progeny virion infectivity measured by luciferase activity 48 h post-infection; compounds present during producer cell transfection. |
Why This Matters
For HIV-1 integrase inhibitor programs, compounds with a C8 bromine substituent can maintain full antiviral efficacy even as the virus acquires the A128T resistance mutation, a decisive advantage over C6-brominated analogs that is critical for antiviral lead selection and procurement of advanced intermediates.
- [1] Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses. 2022 Jul 2;14(7):1466. Table 5, Section 3. View Source
